3-Methyl-5-phenylpyridine chemical properties and structure elucidation
3-Methyl-5-phenylpyridine chemical properties and structure elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and structural elucidation of 3-Methyl-5-phenylpyridine. The information is tailored for researchers, scientists, and professionals involved in drug development and other advanced chemical applications.
Core Chemical Properties
3-Methyl-5-phenylpyridine, with the CAS number 10477-94-8, is a substituted aromatic heterocyclic compound. Its fundamental chemical and physical properties are summarized in the table below, providing a baseline for its use in experimental and computational research.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| Monoisotopic Mass | 169.08914 Da | [2] |
| SMILES | Cc1cc(cncc1)c1ccccc1 | [1] |
| InChI Key | VPFKZMSXKPTQJG-UHFFFAOYSA-N | [1] |
| Predicted XLogP3 | 2.8 | [2] |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 3-Methyl-5-phenylpyridine can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields and tolerance to a variety of functional groups. The protocol described below is adapted from established procedures for the synthesis of phenylpyridines.
Materials:
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3-Bromo-5-methylpyridine
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Inert atmosphere setup (e.g., nitrogen or argon balloon)
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Standard laboratory glassware for workup and purification
Experimental Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
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Catalyst Addition: Add the palladium catalyst, such as a combination of palladium(II) acetate (e.g., 3 mol%) and triphenylphosphine (e.g., 6 mol%).
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Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to ensure anaerobic conditions.
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Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask via syringe.
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-12 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Methyl-5-phenylpyridine.
Structure Elucidation
The structural confirmation of 3-Methyl-5-phenylpyridine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on available data, the following chemical shifts are expected for 3-Methyl-5-phenylpyridine.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (Phenyl, C1') | ~138 |
| C (Phenyl, C2'/C6') | ~127 |
| C (Phenyl, C3'/C5') | ~129 |
| C (Phenyl, C4') | ~128 |
| C (Pyridine, C2) | ~148 |
| C (Pyridine, C3) | ~134 |
| C (Pyridine, C4) | ~137 |
| C (Pyridine, C5) | ~135 |
| C (Pyridine, C6) | ~148 |
| CH₃ | ~18 |
Note: The assignments are predictive and based on general principles and data for related compounds. Specific experimental values may vary.
¹H NMR Spectroscopy: While specific experimental data for the ¹H NMR spectrum of 3-Methyl-5-phenylpyridine is not readily available in the searched literature, the expected proton signals can be predicted based on the structure:
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Aromatic Protons (Phenyl Ring): A multiplet in the range of 7.2-7.6 ppm corresponding to the five protons of the phenyl group.
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Aromatic Protons (Pyridine Ring): Three distinct signals for the pyridine protons. The proton at C2 and C6 would likely appear as singlets or narrow doublets in the downfield region (8.4-8.8 ppm), while the proton at C4 would be a singlet or narrow triplet around 7.7-8.0 ppm.
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Methyl Protons: A singlet at approximately 2.4 ppm corresponding to the three protons of the methyl group.
Mass Spectrometry (MS)
The mass spectrum of 3-Methyl-5-phenylpyridine is expected to show a prominent molecular ion peak (M⁺) at m/z = 169, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. Based on the fragmentation of the parent 3-phenylpyridine[3], the following key fragments can be anticipated for 3-Methyl-5-phenylpyridine:
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m/z 169 (M⁺): The molecular ion.
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m/z 168 (M-H)⁺: Loss of a hydrogen radical, likely from the methyl group or the pyridine ring, to form a stable cation.
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m/z 154 (M-CH₃)⁺: Loss of the methyl radical.
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m/z 142 (M-HCN)⁺: Loss of hydrogen cyanide from the pyridine ring after initial fragmentation.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methyl-5-phenylpyridine would display characteristic absorption bands corresponding to its functional groups:
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~3050-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.
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~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine and phenyl rings.
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~1400-1350 cm⁻¹: C-H bending vibrations of the methyl group.
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~900-675 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of the substitution pattern on the aromatic rings.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the key workflows for the synthesis and structural elucidation of 3-Methyl-5-phenylpyridine.
